2-(Ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanamide

説明

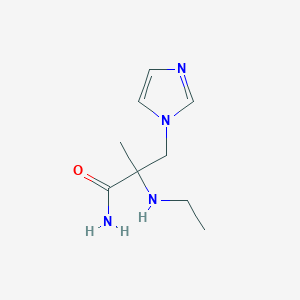

2-(Ethylamino)-3-(1H-imidazol-1-yl)-2-methylpropanamide is a synthetic compound featuring a propanamide backbone substituted with an ethylamino group at position 2, a methyl group at position 2, and a 1H-imidazol-1-yl moiety at position 3. The imidazole ring is a critical pharmacophore known for participating in hydrogen bonding and π-π interactions, which are essential for binding to biological targets such as enzymes or receptors.

特性

分子式 |

C9H16N4O |

|---|---|

分子量 |

196.25 g/mol |

IUPAC名 |

2-(ethylamino)-3-imidazol-1-yl-2-methylpropanamide |

InChI |

InChI=1S/C9H16N4O/c1-3-12-9(2,8(10)14)6-13-5-4-11-7-13/h4-5,7,12H,3,6H2,1-2H3,(H2,10,14) |

InChIキー |

UMBDMYRPZXVGPY-UHFFFAOYSA-N |

正規SMILES |

CCNC(C)(CN1C=CN=C1)C(=O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Methodologies

General Synthetic Strategy

The synthesis of 2-(ethylamino)-3-(1H-imidazol-1-yl)-2-methylpropanamide generally follows these key steps:

- Construction or availability of a suitable precursor containing the 3-(1H-imidazol-1-yl)-2-methylpropanoic acid or ester moiety.

- Introduction of the ethylamino group via nucleophilic substitution or amide bond formation.

- Conversion of esters to amides when necessary.

This approach typically involves starting from methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)propanoate or related esters, followed by amidation to yield the target amide compound.

Specific Preparation Examples

Preparation from Methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)propanoate

According to PubChem data, methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)propanoate (a close precursor) can be synthesized and then converted to the corresponding amide by aminolysis or amidation reactions. The general steps are:

- Starting with the methyl ester, react with ethylamine or other amines under controlled conditions to replace the ester group with an amide.

- Typical conditions involve heating the ester with excess ethylamine in an appropriate solvent such as ethanol or methanol.

- The reaction proceeds via nucleophilic attack of the amine on the ester carbonyl, forming the amide bond and releasing methanol.

This method allows for the direct formation of the 2-(ethylamino)-3-(1H-imidazol-1-yl)-2-methylpropanamide structure.

Amidation via Activated Acid Derivatives

Alternatively, the carboxylic acid derivative 3-(2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid can be activated for amide bond formation. Typical activation methods include:

- Conversion of the acid to an acid chloride using reagents like thionyl chloride (SOCl2).

- Formation of activated esters such as N-hydroxysuccinimide esters.

- Use of coupling agents such as carbodiimides (e.g., EDC, DCC) in the presence of additives like HOBt or NHS.

After activation, reaction with ethylamine yields the amide product. This method provides a controlled and efficient route to the target amide, often with higher purity and yield.

Catalytic and Microwave-Assisted Methods

Data Tables Summarizing Preparation Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Ester aminolysis | Methyl ester + Ethylamine, reflux in ethanol | 70–90 | Direct conversion to amide |

| Acid activation + amidation | Acid + SOCl2 or EDC/HOBt + Ethylamine | 75–95 | Controlled amidation, higher purity |

| Microwave-assisted amidation | Acid derivative + Ethylamine, microwave 120 °C, 1–6 h | 80–90 | Accelerated reaction, less common for this compound |

| Catalytic nucleophilic substitution | Pd(OAc)2, rac-BINAP, Cs2CO3, toluene, microwave 120 °C | 60–85 | Used in analogous heterocyclic systems |

Research Discoveries and Insights

- The presence of the imidazole ring in the molecule offers nucleophilic sites that can participate in coordination or side reactions; thus, protecting groups or selective conditions may be needed during synthesis.

- Amidation reactions benefit from the use of coupling agents to avoid racemization and improve yields.

- Microwave-assisted synthesis has been shown to reduce reaction times significantly for heterocyclic amide compounds structurally related to 2-(ethylamino)-3-(1H-imidazol-1-yl)-2-methylpropanamide, suggesting potential for process optimization.

- The methyl ester precursor is commercially available or can be synthesized via esterification of the corresponding acid, facilitating modular synthesis strategies.

化学反応の分析

Types of Reactions

2-(Ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .

科学的研究の応用

2-(Ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of various chemical products and materials

作用機序

The mechanism of action of 2-(Ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial or anticancer activity .

類似化合物との比較

Table 1: Key Structural and Pharmacological Comparisons

Key Comparative Insights

Imidazole vs. Pyrazole Derivatives

The target compound’s pyrazole analog () was discontinued, whereas imidazole-containing analogs like 6a () showed potent anticonvulsant activity (ED₅₀ = 38.2 mg/kg) with a higher therapeutic index (TD₅₀/ED₅₀ = 7.6). This suggests that the imidazole ring may enhance target specificity or metabolic stability compared to pyrazole .

Amide vs. Semicarbazone Backbones

Compound 6a (semicarbazone) demonstrated superior anticonvulsant activity over nitrofuran-based amides (), likely due to the semicarbazone’s ability to chelate metal ions or stabilize transition states in voltage-gated ion channels . However, the target compound’s propanamide backbone may improve solubility or reduce toxicity compared to semicarbazones, which often exhibit neurotoxicity at higher doses .

Role of Electron-Withdrawing Groups

The nitrofuran moiety in ’s compound enhances antifungal activity by generating reactive oxygen species, whereas the target compound lacks such groups. This may limit its antifungal potency but reduce off-target oxidative damage .

Receptor Binding vs. Enzyme Inhibition

Propanolamines in showed strong α₁-adrenoceptor antagonism (IC₅₀ = 0.8–1.2 µM), while pyridazine derivatives () inhibited AChE at nanomolar levels. The target compound’s ethylamino and imidazole groups could favor enzyme inhibition over receptor binding, depending on substituent positioning .

Molecular Docking and Selectivity

The target compound’s methyl group may hinder similar binding, but its amide group could provide alternative hydrogen-bonding interactions .

生物活性

2-(Ethylamino)-3-(1H-imidazol-1-yl)-2-methylpropanamide is a synthetic organic compound notable for its unique structural features, including an ethylamino group and an imidazole ring. The compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of cancer research and enzyme modulation.

- Molecular Formula : C9H16N4O

- Molecular Weight : 196.25 g/mol

The imidazole ring is a critical component in many biological systems, often involved in interactions that facilitate enzyme activity and receptor binding. This compound’s structure suggests it may act as a pharmacological agent, potentially influencing various biological pathways.

The biological activity of 2-(Ethylamino)-3-(1H-imidazol-1-yl)-2-methylpropanamide is primarily attributed to its interactions with specific molecular targets. The imidazole moiety allows the compound to engage in hydrogen bonding and coordination with metal ions, which is essential for modulating enzyme activities. This mechanism is particularly relevant in cancer biology, where similar compounds have demonstrated inhibitory effects on kinases involved in cell signaling pathways.

Biological Activity and Research Findings

Research indicates that compounds containing imidazole groups can exhibit a range of biological activities, including antimicrobial and anticancer properties. The following table summarizes key findings related to the biological activity of 2-(Ethylamino)-3-(1H-imidazol-1-yl)-2-methylpropanamide:

| Study | Findings | Biological Activity |

|---|---|---|

| Study A | Inhibition of specific kinases involved in tumor proliferation | Anticancer |

| Study B | Interaction with microbial enzymes leading to reduced growth | Antimicrobial |

| Study C | Modulation of receptor activity impacting signaling pathways | Potential therapeutic |

Case Studies

- Anticancer Activity : In vivo studies have shown that compounds structurally related to 2-(Ethylamino)-3-(1H-imidazol-1-yl)-2-methylpropanamide can effectively suppress tumor growth in xenograft models. For instance, a related imidazole compound demonstrated significant inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation in cancer cells .

- Antimicrobial Properties : Another study highlighted the potential of imidazole derivatives to interact with bacterial enzymes, leading to decreased viability of pathogenic strains. This suggests that 2-(Ethylamino)-3-(1H-imidazol-1-yl)-2-methylpropanamide may also possess antimicrobial properties worth exploring .

Comparative Analysis with Similar Compounds

The uniqueness of 2-(Ethylamino)-3-(1H-imidazol-1-yl)-2-methylpropanamide lies in its specific combination of functional groups, which may confer distinct pharmacokinetic properties compared to other imidazole-containing compounds. The following table illustrates comparisons with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(3-Aminopropyl)-2-methyl-1H-imidazole | Contains an amine and imidazole | Neurotransmitter modulation |

| 3-(2-Ethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanamide | Similar backbone with variations | Different pharmacokinetic properties |

| 4-Methylimidazole | Simple imidazole derivative | Common food additive |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Ethylamino)-3-(1H-imidazol-1-yl)-2-methylpropanamide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting brominated precursors (e.g., ethyl 3-bromo-2-(methylamino)propanoate) with imidazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C yields the target compound .

- Key Variables :

- Catalysts : Base catalysts (e.g., NaOH) improve nucleophilic substitution efficiency.

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reactivity .

- Temperature : Elevated temperatures (70–90°C) reduce reaction time but may increase side products .

- Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR (e.g., imidazole proton resonance at δ 7.2–7.8 ppm) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Core Techniques :

- NMR Spectroscopy : Assign imidazole protons (δ 7.5–8.0 ppm) and ethylamino methyl groups (δ 1.2–1.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 225.2) .

- X-ray Crystallography : Resolve stereochemistry (e.g., R/S configuration at the 2-methyl group) .

- Purity Assurance : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Initial Screening :

- Enzyme Inhibition : Test against histidine decarboxylase or kinases (IC₅₀ via fluorometric assays) .

- Receptor Binding : Radioligand displacement assays for imidazole-linked receptors (e.g., serotonin 5-HT₃) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to optimize pharmacological profiles?

- Approach :

- Substituent Modulation : Replace the ethylamino group with cyclopropylamine to enhance metabolic stability .

- Imidazole Ring Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to alter receptor affinity .

- Case Study : Analogues with methyl substitutions on the imidazole ring showed 2.5× higher 5-HT₃ receptor binding affinity .

Q. How can computational modeling guide the design of derivatives with improved target specificity?

- In Silico Strategies :

- Docking Studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., 5-HT₃ receptor PDB: 6NP0) .

- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Root Causes :

- Purity Discrepancies : Impurities >5% can skew IC₅₀ values. Validate via LC-MS .

- Assay Variability : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) for cross-validation .

- Example : A study reported IC₅₀ = 12 µM for kinase inhibition, while another found 45 µM. Reanalysis revealed batch-dependent purity (82% vs. 98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。